6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
Overview
Description
6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a chemical compound that belongs to the class of benzodioxine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The molecular formula of this compound is C9H7FO3, and it has a molecular weight of 182.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the fluorination of a benzodioxine derivative followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid.
Reduction: 6-Fluoro-4H-1,3-benzodioxine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is thought to be mediated through its ability to interact with enzymes and receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Fluoro-4H-1,3-benzodioxine-8-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a synthetic organic compound characterized by its unique structural features, including a fluorine atom at the 6-position and an aldehyde functional group at the 8-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 182.15 g/mol. Its structure includes a benzodioxine moiety that contributes to its chemical reactivity and biological properties.
The biological activity of this compound is believed to be mediated through interactions with specific enzymes and receptors. The aldehyde group can undergo various chemical reactions, such as oxidation to form carboxylic acids or reduction to yield alcohols, which may influence its biological efficacy .
Antimicrobial Properties
Preliminary studies suggest that compounds in the benzodioxine class exhibit antimicrobial activity. The presence of the fluorine atom may enhance lipophilicity and facilitate membrane penetration, potentially increasing antimicrobial efficacy.
Anticancer Activity
Research indicates that similar benzodioxine derivatives have shown promise as anticancer agents. These compounds may exert their effects by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other derivatives within the benzodioxine family:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Fluorine substitution at the 6-position | Potentially different biological activity due to fluorine's electronegativity. |
6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde | Chlorine substitution at the 6-position | May exhibit different solubility and reactivity patterns. |
6-Bromo-4H-1,3-benzodioxine-8-carbaldehyde | Bromine substitution at the 6-position | Differences in interaction with biological targets due to bromine's size. |
This table illustrates how variations in halogen substitution can significantly impact the chemical properties and potential applications of these compounds.
Case Studies
- Antimicrobial Activity Study : A study investigating the antimicrobial properties of benzodioxine derivatives found that compounds similar to this compound displayed significant activity against Gram-positive bacteria. The study highlighted the importance of functional groups in enhancing biological activity .
- Anticancer Research : In vitro studies on related benzodioxines revealed that they could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The presence of electron-withdrawing groups like fluorine was noted to enhance this effect .
Future Directions
Further research is required to elucidate the precise molecular mechanisms underlying the biological activities of this compound. Detailed studies involving structure-activity relationship (SAR) analyses will be crucial for optimizing its therapeutic potential.
Properties
IUPAC Name |
6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQNWDKKRFXBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)C=O)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381596 | |
Record name | 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-87-2 | |
Record name | 6-Fluoro-4H-1,3-benzodioxin-8-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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